molecular formula C9H8O5 B097237 4-(Carboxymethoxy)benzoic acid CAS No. 19360-67-9

4-(Carboxymethoxy)benzoic acid

Cat. No. B097237
CAS RN: 19360-67-9
M. Wt: 196.16 g/mol
InChI Key: LABJFIBQJFPXHZ-UHFFFAOYSA-N
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Description

4-(Carboxymethoxy)benzoic acid is a chemical compound that can be synthesized through various methods, including biotechnological applications and traditional chemical synthesis. It is structurally related to benzoic acid derivatives, which are often used in the synthesis of liquid crystal intermediates and complex compounds with various applications in materials science and coordination chemistry.

Synthesis Analysis

The enzymatic synthesis of 4-OH benzoic acid, a related compound, from phenol and CO2 has been achieved with 100% selectivity using a Carboxylase enzyme, representing a novel biotechnological approach . Additionally, the synthesis of 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid has been reported, providing new synthetic routes for these compounds . Furthermore, a series of liquid crystal intermediates, including n alkoxybiphenyl 4' carbonyloxy benzoic acid, have been synthesized from 4-phenylphenol through a sequence of reactions such as methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction .

Molecular Structure Analysis

The molecular structures of related benzoic acid derivatives have been elucidated using X-ray crystallography. For instance, 4-(oxiran-2-ylmethoxy)benzoic acid crystallizes in the monoclinic system, and its crystal structure comprises two crystallographically independent molecules forming carboxyl dimers . Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids has been shown to undergo selective deprotonation at the position para to the carboxylate group when treated with n-butyl lithium–potassium tert-butoxide (LIC-KOR) in THF at -78 degrees Celsius . This reaction is significant for the synthesis of substituted benzoic acids, which are valuable intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the crystal structures of 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid reveal the formation of carboxyl dimers, which can affect their melting points, solubility, and reactivity . The synthesis of complex compounds of 4 - [(3,4-dimethoxybenzyl) amino] benzoic acid with rare-earth metal ions has been reported, and these complexes exhibit thermal stability in a specific temperature range and show luminescence upon excitation . The characterization of azo-benzoic acids using spectroscopic techniques has provided insights into their acid-base dissociation and azo-hydrazone tautomerism in solution .

Scientific Research Applications

Metal-Organic Frameworks

4-(Carboxymethoxy)benzoic acid is used in the synthesis of metal–organic frameworks (MOFs). These frameworks, based on polynuclear metal-hydroxyl clusters, exhibit intriguing properties like high thermal stability and photophysical properties. For instance, some frameworks emit strong blue light under ultraviolet light, while others demonstrate paramagnetic behavior and partial spin-crossover (Yang et al., 2015).

Biotechnological Applications

This compound has been utilized in biotechnological applications, specifically in the enzymatic synthesis of other benzoic acid derivatives. One significant example is the synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme, marking a pioneering approach in this field (Aresta et al., 1998).

Luminescent Properties in Coordination Compounds

The derivatives of 4-(Carboxymethoxy)benzoic acid are also important in enhancing the luminescent properties of lanthanide coordination compounds. These compounds have been found to significantly influence the photophysical properties of the complexes, such as their luminescence efficiency (Sivakumar et al., 2010).

Modification of Polymers

In polymer science, 4-(Carboxymethoxy)benzoic acid derivatives have been used to modify the properties of polymers like polydimethylsiloxanes. The introduction of benzoic acid fragments to these polymers alters their thermal and rheological properties, enhancing intermolecular interactions (Gorodov et al., 2018).

Safety And Hazards

4-(Carboxymethoxy)benzoic acid is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, and H335 .

properties

IUPAC Name

4-(carboxymethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABJFIBQJFPXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172969
Record name 4-(Carboxymethoxy)benzoic acid
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Carboxymethoxy)benzoic acid

CAS RN

19360-67-9
Record name 4-(Carboxymethoxy)benzoic acid
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Record name 4-(Carboxymethoxy)benzoic acid
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Record name 4-(Carboxymethoxy)benzoic acid
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Record name 4-(carboxymethoxy)benzoic acid
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Record name 4-(CARBOXYMETHOXY)BENZOIC ACID
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Synthesis routes and methods

Procedure details

4-Methoxycarbonylmethoxy-benzoic acid methyl ester 1 (50 grams, 223 mmol) was added to a solution of 2.5 M sodium hydroxide (250 mL) and heated to 80° C. for 5 hours. The reaction mixture was dilated with water (100 mL) and pH adjusted to 1 with concentrated HCl. Crude 76 was filtered, dried and given hot ethyl acetate slurry to give 76 (40 grams, 91.4%) as a white powder. M.p: >280° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
91.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
孔治国, 张艳娜, 刘福义 - 结构化学, 2013 - cqvip.com
: A new 1D coordination polymer,[Cd2 (L1) 2 (L2) 2]· H2O (1, H2L1= 4-(carboxy-methoxy) benzoic acid and L2= 2-(4-fluorophenyl)-1H-imidazo [4, 5-f][1, 10] phenanthroline), has been …
Number of citations: 5 www.cqvip.com
XL Tong, QL Luo, JH Xin, SJ Liu, F Liu, JH Ding… - Journal of Molecular …, 2023 - Elsevier
… One novel uranyl carboxylate complex [(UO 2 ) (L)·2H 2 O] (1) (H 2 L=4-carboxymethoxy-benzoic acid) was synthesized under hydrothermal conditions by the reaction of UO 2 (NO 3 ) 2 ·…
Number of citations: 2 www.sciencedirect.com
NS Abid, MT Sultan, JH Tomma - Ibn AL-Haitham Journal For Pure and …, 2019 - iasj.net
A new class of thiadiazole/silica nanocomposites with chemical bonds between thiadiazole monomers and modified nanosilica surface were synthesized by free radical polymerization. …
Number of citations: 3 www.iasj.net
NS Abid, MT Sultan, JH Tomma - 2009 - researchgate.net
New nanocomposites containing polythiadizole were synthesized by free radical polymerization and examined their thermal properties. All monomers, polymers and nanocomposites …
Number of citations: 2 www.researchgate.net
A Pawełczyk, K Sowa-Kasprzak, D Olender, L Zaprutko - Molecules, 2018 - mdpi.com
Increasingly stringent regulations aimed at protection of the natural environment have stimulated the search for new synthetic methodologies in organic and medicinal chemistry having …
Number of citations: 13 www.mdpi.com
A Pawełczyk, D Olender, K Sowa-Kasprzak… - Arabian Journal of …, 2020 - Elsevier
One of the tasks of modern medicinal chemistry is to produce new molecules that have interesting and desired biological effects. In addition, the synthetic procedure for obtaining these …
Number of citations: 7 www.sciencedirect.com
Y Xiao, Y Xu, HS Cheon, J Chae - The Journal of Organic …, 2013 - ACS Publications
Copper(II)-catalyzed hydroxylation of aryl halides has been developed to afford functionalized phenols. The protocol utilizes the reagent combination of Cu(OH) 2 , glycolic acid, and …
Number of citations: 70 pubs.acs.org
王秀艳, 李冠霆, 王恒, 宋玉, 刘东雪, 徐占林 - Chinese Journal of Structural …, 2019
Number of citations: 0
W Xiu-Yan, L Guan-Ting… - CHINESE …, 2019 - CHINESE JOURNAL STRUCTURAL …
Number of citations: 0
孔治国, 张艳娜, 刘福义 - 结构化学, 2013
Number of citations: 5

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